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Introduction
(S,S)-TAK-418 is a novel, orally bioavailable, and brain-penetrant small molecule that acts as a

selective, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme also

known as KDM1A.[1][2] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that

plays a critical role in epigenetic regulation by demethylating mono- and di-methylated lysine 4

of histone H3 (H3K4me1/2). Dysregulation of LSD1 activity has been implicated in the

pathophysiology of various neurological disorders. TAK-418 was developed to specifically

inhibit the enzymatic activity of LSD1 without disrupting its protein-protein interactions, a

mechanism designed to avoid the hematological side effects observed with other LSD1

inhibitors.[3] This technical guide provides a comprehensive overview of the preclinical

pharmacology and toxicology data for (S,S)-TAK-418.

Core Pharmacology
Mechanism of Action
TAK-418 is a mechanism-based inhibitor that forms a covalent adduct with the FAD cofactor in

the active site of LSD1, leading to its irreversible inactivation.[4] This specific inhibition of

LSD1's enzymatic activity results in an increase in H3K4 methylation at specific gene loci,

leading to the normalization of gene expression that is dysregulated in certain pathological

conditions.[4] A key feature of TAK-418 is its selectivity for inhibiting the demethylase activity of
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LSD1 without disrupting the interaction between LSD1 and its cofactor GFI1B. This is

significant because the disruption of the LSD1-GFI1B complex is associated with hematological

toxicities, such as thrombocytopenia, a dose-limiting side effect of many other LSD1 inhibitors.

[4]
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Figure 1: Proposed Mechanism of Action of TAK-418
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Figure 1: Proposed Mechanism of Action of TAK-418
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In Vitro Pharmacology
The in vitro potency and selectivity of TAK-418 were assessed in a series of enzymatic and

cellular assays.

Target Assay Type Result Reference

LSD1
Enzymatic Inhibition

(IC50)
2.9 nM [4]

LSD1
Enzymatic Inactivation

(kinact/KI)

3.8 × 105 ± 3.8 × 104

M-1s-1
[4]

MAO-A
Enzymatic Inhibition

(IC50)
> 10,000 nM [4]

MAO-B
Enzymatic Inhibition

(IC50)
> 10,000 nM [4]

Experimental Protocol: In Vitro LSD1 Demethylase Assay[4]

The in vitro LSD1 demethylase activity was measured using a homogenous time-resolved

fluorescence (HTRF) detection system. The reaction was initiated by adding a biotinylated

mono-methylated Lys4 histone H3 peptide substrate to recombinant LSD1/CoREST enzyme.

The reaction was terminated, and the demethylated peptide was detected using a cryptate-

labeled anti-histone H3 antibody and streptavidin-XLent!. The IC50 values were calculated from

the concentration-response curves.

Experimental Protocol: In Vitro Monoamine Oxidase (MAO) A/B Enzyme Assay[4]

The activity of MAO-A and MAO-B was measured using the MAO-Glo Assay. TAK-418 was pre-

incubated with either MAO-A or MAO-B enzyme, followed by the addition of the respective

MAO substrate. The luminescence generated was proportional to the enzyme activity.

In Vivo Pharmacology
The efficacy of TAK-418 has been evaluated in several rodent models of neurodevelopmental

disorders.
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Efficacy in the Valproic Acid (VPA)-Induced Rat Model of
Autism
Prenatal exposure to valproic acid in rats leads to behavioral phenotypes relevant to autism

spectrum disorder (ASD), including social deficits.

Animal Model Treatment Dose Key Findings Reference

VPA-induced

Rats

Daily oral

administration for

14 days

1 mg/kg

Completely

recovered

sociability deficits

in juvenile and

adult rats.

[4]

VPA-induced

Rats

Daily oral

administration for

16-20 days

1 mg/kg

Significantly

rescued

cognitive deficits

in the novel

object

recognition test.

[4]

Experimental Protocol: Three-Chambered Social Sniffing Test in VPA Rats[1]

The sociability of the rats was assessed in a three-chambered apparatus. The test consists of a

habituation phase, followed by a sociability phase where the subject rat has a choice between

a chamber containing a novel rat (stranger 1) and an empty chamber. The time spent in each

chamber and the time spent sniffing the stranger rat versus the empty cage are recorded.
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Figure 2: Experimental Workflow for In Vivo Efficacy Studies
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Figure 2: Experimental Workflow for In Vivo Efficacy Studies

Efficacy in Other Rodent Models
TAK-418 has also shown efficacy in other preclinical models:

Poly I:C-induced mouse model of maternal immune activation: Daily oral administration of

TAK-418 at 0.1, 0.3, or 1 mg/kg for two weeks significantly improved sociability deficits.[4]

Kabuki syndrome mouse model (Kmt2d+/βGeo): TAK-418 rescued H3K4 histone

modification defects and dose-dependently normalized adult neurogenesis in the
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hippocampus.[3]

Aged mice and Tg2576 mouse model of Alzheimer's disease: TAK-418 improved recognition

memory deficits.[1]

Pharmacokinetics
The pharmacokinetic profile of TAK-418 has been characterized in rodents, demonstrating

good oral bioavailability and brain penetration.[4]

Specie
s

Dose Route
Cmax
(ng/mL
)

Tmax
(h)

AUCinf
(ng·h/
mL)

t1/2 (h)
Brain/
Plasm
a Ratio

Refere
nce

Rat

(SD)
1 mg/kg p.o.

Data

not

availabl

e

Data

not

availabl

e

Data

not

availabl

e

Data

not

availabl

e

Data

not

availabl

e

Mouse 1 mg/kg p.o.

Data

not

availabl

e

Data

not

availabl

e

Data

not

availabl

e

Data

not

availabl

e

Data

not

availabl

e

Specific quantitative preclinical pharmacokinetic parameters for (S,S)-TAK-418 were not

available in the public domain at the time of this review. The available literature describes a

good pharmacokinetic profile in rodents.[4] A related compound, T-448, showed good oral

bioavailability and brain penetration in rats.[1]

Toxicology
Preclinical safety studies have indicated that TAK-418 is well-tolerated. A key finding is the

absence of hematological toxicity, particularly thrombocytopenia, which is a known liability for

other LSD1 inhibitors.[3] This favorable safety profile is attributed to the specific mechanism of

action of TAK-418, which does not disrupt the LSD1-GFI1B complex.[4]

Preliminary toxicology studies indicated testicular findings in a single species, which prompted

careful evaluation of testicular health in subsequent clinical trials.[3]
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Study Type Species Duration
Key
Findings

NOAEL Reference

General

Toxicology
Rodent Not specified

Well-

tolerated, no

hematological

toxicity.

Not specified [3][4]

Reproductive

Toxicology
Not specified Not specified

Preliminary

testicular

findings in

one species.

Not specified [3]

Detailed quantitative data from preclinical toxicology studies, including NOAELs, are not

publicly available.

Conclusion
(S,S)-TAK-418 is a selective and potent inhibitor of LSD1 with a novel mechanism of action

that spares the LSD1-GFI1B interaction, thereby avoiding the hematological toxicity associated

with other compounds in its class. Preclinical studies have demonstrated its efficacy in

reversing behavioral and molecular abnormalities in multiple rodent models of

neurodevelopmental disorders. With its favorable pharmacokinetic and safety profile, TAK-418

represents a promising therapeutic candidate for the treatment of neurological disorders

characterized by epigenetic dysregulation. Further clinical investigation is warranted to

establish its safety and efficacy in human populations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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